molecular formula C18H22N4OS B2572144 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone CAS No. 2108362-78-1

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone

Cat. No.: B2572144
CAS No.: 2108362-78-1
M. Wt: 342.46
InChI Key: PYTDQLJGCMWMQT-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-2-(benzylthio)ethanone is a compound characterized by its unique molecular structure, which includes a triazole ring, an azabicyclic moiety, and a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone typically involves several key steps. These steps include the preparation of the azabicyclo[3.2.1]octane framework, the introduction of the triazole moiety via click chemistry, and the incorporation of the benzylthio group through thiol-ene reactions. Each step requires specific reagents and reaction conditions to ensure the correct stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that use cost-effective reagents and scalable reaction conditions. Large-scale production often emphasizes yield maximization, process safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone undergoes various chemical reactions, including:

  • Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the triazole or azabicyclic ring system.

  • Substitution: Nucleophilic substitution reactions can modify the benzylthio group.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Typical conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups.

Scientific Research Applications

This compound is valuable in multiple scientific research applications:

  • Chemistry: Serves as a precursor for synthesizing more complex molecules.

  • Biology: Investigated for potential interactions with biological targets due to its triazole and azabicyclic components.

  • Medicine: Explored for potential therapeutic applications, including antimicrobial or anticancer properties.

  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is determined by its interaction with molecular targets and pathways. The triazole ring often participates in hydrogen bonding and π-π interactions, while the azabicyclic structure provides rigidity. These features enable the compound to interact specifically with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar compounds include those with triazole rings or azabicyclic frameworks Compared to these, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-24-12-14-4-2-1-3-5-14)21-15-6-7-16(21)11-17(10-15)22-19-8-9-20-22/h1-5,8-9,15-17H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTDQLJGCMWMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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